Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a thiophene ring, azetidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with azetidine-3-carboxylic acid to form the azetidine ring. Subsequently, the piperazine ring is introduced through a nucleophilic substitution reaction with piperazine-1-carboxylate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or Thiophene-2-sulfone.
Reduction: Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carboxylate) or Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-hydroxyl)piperazine-1-carboxylate.
Substitution: Various substituted azetidines and piperazines.
Scientific Research Applications
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Material Science: It is utilized in the creation of advanced materials with unique properties, such as polymers and coatings.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity. The azetidine and piperazine rings contribute to the compound's ability to form hydrogen bonds and other non-covalent interactions, enhancing its biological activity.
Comparison with Similar Compounds
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carboxylate: Lacks the piperazine ring.
Ethyl 4-(1-(thiophene-2-carbonyl)piperazine-1-carboxylate): Lacks the azetidine ring.
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carboxylate): Lacks the piperazine ring.
Uniqueness: Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to its combination of thiophene, azetidine, and piperazine rings, which provides a distinct set of chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHCBKOSVBJEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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